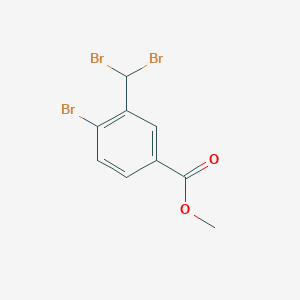

Methyl 4-bromo-3-(dibromomethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-3-(dibromomethyl)benzoate is an organic compound with the molecular formula C9H7Br3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(dibromomethyl)benzoate typically involves the bromination of methyl 4-bromobenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(dibromomethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methyl 4-methoxy-3-(dibromomethyl)benzoate, while reduction can produce methyl 4-bromo-3-(bromomethyl)benzoate .

Scientific Research Applications

Methyl 4-bromo-3-(dibromomethyl)benzoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(dibromomethyl)benzoate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can affect various biochemical pathways and cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-bromobenzoate: A simpler derivative with only one bromine atom on the benzene ring.

Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a dibromomethyl group.

Methyl 4-bromo-3-methylbenzoate: Features a methyl group instead of a dibromomethyl group at the 3-position

Uniqueness

The dibromomethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 4-bromo-3-(dibromomethyl)benzoate is a brominated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8Br3O2 and a molecular weight of approximately 386.86 g/mol. The compound features a brominated aromatic ring with three bromine atoms: one at the para position and two at the dibromomethyl group located at the meta position relative to the ester functional group. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown promising antimicrobial activity, making it a candidate for use as a pesticide or fungicide . Its structure suggests potential interactions with microbial cell membranes or enzymes, which could lead to inhibition of growth.

- Anti-HIV Effects : Preliminary studies suggest that derivatives of this compound may possess anti-HIV properties. The compound's ability to interact with biological macromolecules may lead to modulation of enzymatic activities relevant to viral replication .

- Inhibition of Enzymatic Activity : Investigations into the interactions of this compound with DNA and proteins have indicated potential applications in drug design targeting specific biological pathways. This includes possible inhibition of key enzymes involved in disease processes .

Synthesis Methods

Several synthetic routes have been developed for producing this compound, which influence yield and purity:

- Bromination Reactions : The compound can be synthesized through bromination of methyl 3-bromo-4-methoxybenzoate using bromine or N-bromosuccinimide under controlled conditions .

- Three-component Synthesis : A more efficient method involves a three-component reaction using silver nitrate in acetonitrile, yielding high purity and yield .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-bromo-benzoate | C9H9BrO2 | Contains one bromine atom; simpler structure |

| Methyl 3-bromo-4-(dibromomethyl)benzoate | C10H8Br3O2 | Similar dibromomethyl group but different position |

| Methyl 2-bromo-4-nitrobenzoate | C9H8BrNO2 | Contains nitro group; used in dye synthesis |

This comparison highlights the unique arrangement of bromine atoms in this compound, which may confer distinct reactivity patterns compared to other similar compounds, enhancing its value for targeted synthetic applications and research into biological activities .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various brominated compounds found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an agricultural fungicide .

- Anti-HIV Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit HIV replication by targeting viral enzymes essential for replication. Further research is needed to optimize these derivatives for clinical use .

- Enzyme Inhibition : Research on enzyme interactions indicates that this compound can act as an inhibitor for specific metabolic pathways, potentially leading to therapeutic applications in cancer treatment .

Properties

Molecular Formula |

C9H7Br3O2 |

|---|---|

Molecular Weight |

386.86 g/mol |

IUPAC Name |

methyl 4-bromo-3-(dibromomethyl)benzoate |

InChI |

InChI=1S/C9H7Br3O2/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4,8H,1H3 |

InChI Key |

DSKIZIITNIWKOS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C(Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.